N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a tetrahydroisoquinoline moiety, and a benzo[c][1,2,5]thiadiazole core
Mechanism of Action
Target of Action
The compound, also known as N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications .
Mode of Action
The compound’s mode of action is primarily through its role as an electron acceptor . It is part of the organic π-conjugated electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The compound’s interaction with its targets results in changes to the optoelectronic and photophysical properties .
Biochemical Pathways
The compound affects the biochemical pathways related to photovoltaics, fluorescence, and photocatalysis . It is involved in the electron transfer process, which is crucial in these pathways .
Pharmacokinetics
Its role in photovoltaics and fluorescence suggests that it may have unique optoelectronic and photophysical properties .
Result of Action
The compound’s action results in changes to the optoelectronic and photophysical properties of the system it is part of . This can lead to improved performance in photovoltaics, increased sensitivity in fluorescent sensors, and enhanced efficiency in photocatalytic applications .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, light is a crucial factor in its role as a photocatalyst . Additionally, the compound’s performance can be affected by the presence of other molecules in the system, such as electron donors in D–A systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carbonyl chloride, which undergoes a nucleophilic substitution reaction with 1,2,3,4-tetrahydroisoquinoline to form the intermediate. This intermediate is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as acetonitrile, ethanol, or dimethyl sulfoxide are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group may produce the corresponding alcohol.
Scientific Research Applications
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other compounds that have similar structural features:
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share the thiophene ring but differ in their functional groups and overall reactivity.
Tetrahydroisoquinoline derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have similar core structures but different substituents, leading to varied chemical and biological properties.
Benzo[c][1,2,5]thiadiazole derivatives: Compounds like benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid share the benzo[c][1,2,5]thiadiazole core but have different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-20(14-4-6-17-18(11-14)24-29-23-17)22-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUHQTPXASOUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.